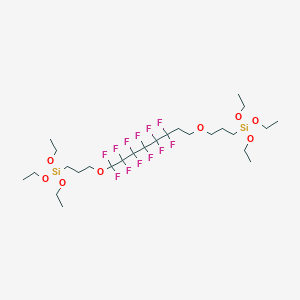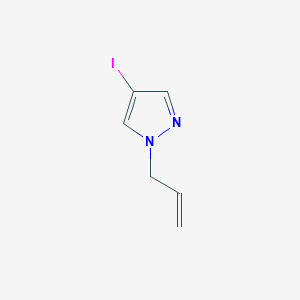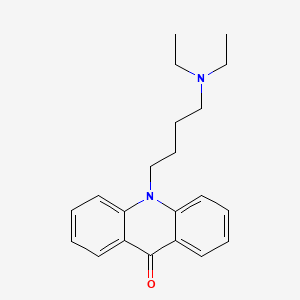
sodium;9H-fluoren-9-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;9H-fluoren-9-ide is an organosodium compound derived from 9H-fluorene It is characterized by the presence of a sodium ion bonded to the fluorenide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;9H-fluoren-9-ide can be synthesized through the deprotonation of 9H-fluorene using a strong base such as sodium hydride or sodium amide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
9H-fluorene+NaH→this compound+H2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;9H-fluoren-9-ide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-fluorenone.
Substitution: The fluorenide anion can participate in nucleophilic substitution reactions.
Addition: It can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an acidic environment can oxidize this compound to 9-fluorenone.
Substitution: Reactions with alkyl halides or acyl halides under basic conditions can lead to substituted fluorenes.
Addition: Electrophiles such as carbon dioxide or aldehydes can react with this compound to form carboxylated or hydroxylated products.
Major Products Formed
Oxidation: 9-fluorenone
Substitution: Various substituted fluorenes
Addition: Carboxylated or hydroxylated fluorenes
Applications De Recherche Scientifique
Sodium;9H-fluoren-9-ide has several applications in scientific research:
Chemistry: It is used as a nucleophile in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium;9H-fluoren-9-ide involves its ability to act as a nucleophile due to the negative charge on the fluorenide anion. This allows it to attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-fluorene: The parent compound from which sodium;9H-fluoren-9-ide is derived.
9-fluorenone: An oxidized derivative of 9H-fluorene.
9-hydroxyfluorene: An alcohol derivative of 9H-fluorene.
Uniqueness
This compound is unique due to its strong nucleophilic properties, which make it a valuable reagent in organic synthesis. Its ability to form stable anionic species allows for a wide range of chemical transformations that are not easily achievable with other fluorenes.
Propriétés
Numéro CAS |
3531-83-7 |
|---|---|
Formule moléculaire |
C13H9Na |
Poids moléculaire |
188.20 g/mol |
Nom IUPAC |
sodium;9H-fluoren-9-ide |
InChI |
InChI=1S/C13H9.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 |
Clé InChI |
HATJEFSJJJVAOG-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)


![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
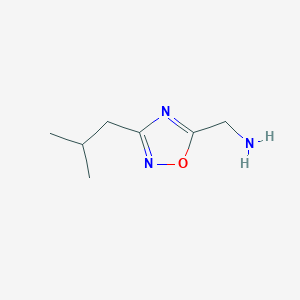
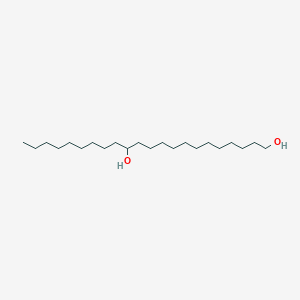
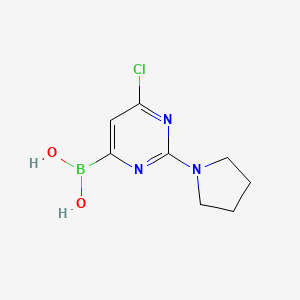
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14125249.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125256.png)
